![molecular formula C32H49NO2 B4303085 4-{[CYCLOHEXYL({[4-HYDROXY-3,5-BIS(PROPAN-2-YL)PHENYL]METHYL})AMINO]METHYL}-2,6-BIS(PROPAN-2-YL)PHENOL](/img/structure/B4303085.png)
4-{[CYCLOHEXYL({[4-HYDROXY-3,5-BIS(PROPAN-2-YL)PHENYL]METHYL})AMINO]METHYL}-2,6-BIS(PROPAN-2-YL)PHENOL
Overview
Description
4,4’-[(Cyclohexylimino)bis(methylene)]bis(2,6-diisopropylphenol) is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of a cyclohexyl group linked to two 2,6-diisopropylphenol units through methylene bridges. It is used in various scientific research applications due to its distinctive chemical behavior and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(cyclohexylimino)bis(methylene)]bis(2,6-diisopropylphenol) typically involves the reaction of cyclohexylamine with formaldehyde and 2,6-diisopropylphenol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
- The intermediate imine then reacts with 2,6-diisopropylphenol in the presence of a catalyst to form the final product.
Cyclohexylamine: reacts with to form an intermediate imine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality 4,4’-[(cyclohexylimino)bis(methylene)]bis(2,6-diisopropylphenol).
Chemical Reactions Analysis
Types of Reactions
4,4’-[(Cyclohexylimino)bis(methylene)]bis(2,6-diisopropylphenol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The phenolic hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acyl chlorides or alkyl halides are used for esterification or etherification reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Ester or ether derivatives.
Scientific Research Applications
4,4’-[(Cyclohexylimino)bis(methylene)]bis(2,6-diisopropylphenol) has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for complex organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the production of advanced materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4,4’-[(cyclohexylimino)bis(methylene)]bis(2,6-diisopropylphenol) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,4’-Methylenebis(cyclohexylamine): Similar in structure but lacks the phenolic groups.
4,4’-Methylenebis(2-methylcyclohexylamine): Contains methyl groups instead of isopropyl groups.
4,4’-Methylenebis(2,6-diethylaniline): Contains ethyl groups instead of isopropyl groups.
Uniqueness
4,4’-[(Cyclohexylimino)bis(methylene)]bis(2,6-diisopropylphenol) is unique due to the presence of both cyclohexyl and 2,6-diisopropylphenol units, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-[[cyclohexyl-[[4-hydroxy-3,5-di(propan-2-yl)phenyl]methyl]amino]methyl]-2,6-di(propan-2-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H49NO2/c1-20(2)27-14-24(15-28(21(3)4)31(27)34)18-33(26-12-10-9-11-13-26)19-25-16-29(22(5)6)32(35)30(17-25)23(7)8/h14-17,20-23,26,34-35H,9-13,18-19H2,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAFYDGRPFOPAQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1O)C(C)C)CN(CC2=CC(=C(C(=C2)C(C)C)O)C(C)C)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H49NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


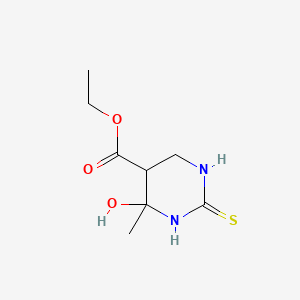
![2-BENZYL-3-[(3-BROMO-4-METHYLPHENYL)CARBAMOYL]PROPANOIC ACID](/img/structure/B4303022.png)
![3-[(4-chlorophenyl)methyl]-1-[2-(3,4-diethoxyphenyl)ethyl]pyrrolidine-2,5-dione](/img/structure/B4303030.png)
![3-[(4-methylphenyl)methyl]-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione](/img/structure/B4303040.png)
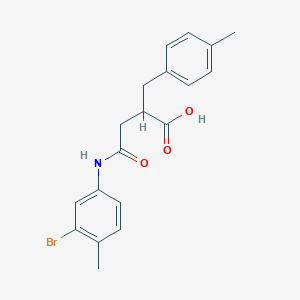
![1-(3-bromo-4-methylphenyl)-3-[(3-methylphenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B4303046.png)
![2-[3-(hexyloxy)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B4303048.png)
![5-(4-BROMOPHENYL)-4-(2-FLUOROPHENYL)-3-(4-METHOXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE](/img/structure/B4303053.png)
![1-{5-[(4-CHLOROBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-4-(4-FLUOROPHENYL)-7,7-DIMETHYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE](/img/structure/B4303062.png)
![1-{5-[(4-CHLOROBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-7,7-DIMETHYL-4-PHENYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE](/img/structure/B4303066.png)
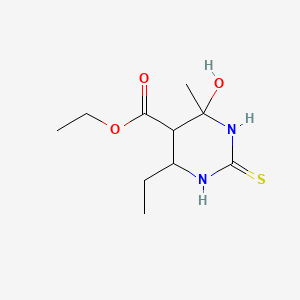
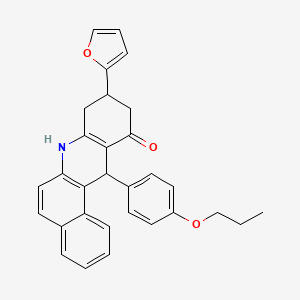
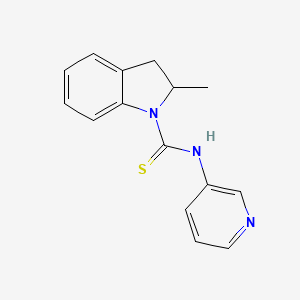
![NONYL 2-[(4-CHLORO-6-{[2-(NONYLOXY)-2-OXOETHYL]AMINO}-1,3,5-TRIAZIN-2-YL)AMINO]ACETATE](/img/structure/B4303117.png)
